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molecular formula C18H20FN3O4 B7728980 Ofloxacin CAS No. 83380-47-6

Ofloxacin

Cat. No. B7728980
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051505

Procedure details

In a manner similar to that of Example 4, 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de]-1,4-benzoxazin- 6-carboxylic acid (II, X: fluoro) is reacted with 4-(t-butyldimethylsilyl)-1-methylpiperazine (III, R2, R3 and R4 : methyl; R5 : t-butyl) to obtain a solid compound.
Name
9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de]-1,4-benzoxazin- 6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(t-butyldimethylsilyl)-1-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](F)=[C:4]2[O:9][CH2:8][CH:7]([CH3:10])[N:6]3[CH:11]=[C:12]([C:17]([OH:19])=[O:18])[C:13](=[O:16])[C:14]([CH:15]=1)=[C:5]23.[Si]([N:28]1[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]1)(C(C)(C)C)(C)C>>[F:1][C:2]1[C:3]([N:28]2[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]2)=[C:4]2[O:9][CH2:8][CH:7]([CH3:10])[N:6]3[CH:11]=[C:12]([C:17]([OH:19])=[O:18])[C:13](=[O:16])[C:14]([CH:15]=1)=[C:5]23

Inputs

Step One
Name
9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido [1,2,3-de]-1,4-benzoxazin- 6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C2C=3N(C(CO2)C)C=C(C(C3C1)=O)C(=O)O)F
Name
4-(t-butyldimethylsilyl)-1-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solid compound

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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